molecular formula C7H5Cl2F2NO B1448653 2,4-Dichloro-3-(difluoromethoxy)aniline CAS No. 1803786-68-6

2,4-Dichloro-3-(difluoromethoxy)aniline

Cat. No.: B1448653
CAS No.: 1803786-68-6
M. Wt: 228.02 g/mol
InChI Key: SKFXQIVDALUOSK-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)aniline typically involves the introduction of chlorine and difluoromethoxy groups onto an aniline core. One common method involves the reaction of 2,4-dichloroaniline with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure high yield and purity of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted anilines .

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities .

Properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(12)5(9)6(3)13-7(10)11/h1-2,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFXQIVDALUOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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